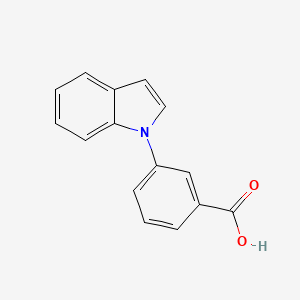![molecular formula C9H12ClNO3 B1389581 C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride CAS No. 1185295-23-1](/img/structure/B1389581.png)
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride
Descripción general
Descripción
“C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride” is a compound related to a series of chalcone derivatives that have shown promising cytotoxic activity . These molecules have been evaluated for their potential as antiproliferative agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized . The synthesis was carried out via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures of these compounds were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. These reactions include a Pd-catalyzed C-N cross-coupling . Further details about the chemical reactions involved in the synthesis of “this compound” specifically are not available in the retrieved information.Aplicaciones Científicas De Investigación
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride has been extensively studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, such as drugs and pharmaceuticals, as well as in the development of new materials and technologies. This compound has also been studied for its potential therapeutic effects and has been found to have numerous biochemical and physiological effects.
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride in lab experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive compared to other compounds. Additionally, this compound is highly stable and can be stored for long periods of time without degradation. However, this compound can be toxic at high concentrations, so it is important to use appropriate safety measures when working with it in the lab.
Direcciones Futuras
The potential applications of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride are vast and there are many possible future directions for research. These include further studies into its biochemical and physiological effects, as well as its potential therapeutic uses. Additionally, further research into the synthesis and characterization of this compound could lead to the development of new materials and technologies. Finally, further research into the mechanism of action of this compound could lead to a better understanding of its effects on the body and its potential therapeutic uses.
Análisis Bioquímico
Biochemical Properties
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency .
Cellular Effects
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter metabolic fluxes within cells, impacting overall cellular health and function .
Molecular Mechanism
The molecular mechanism of action of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, particularly those genes involved in metabolic pathways and cell cycle regulation . The compound’s ability to modulate enzyme activity is crucial for its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, prolonged exposure can lead to degradation, which may alter its efficacy and impact on cells . Long-term studies have also indicated potential cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects can be observed, including disruptions in metabolic pathways and potential cytotoxicity . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in cellular energy production and overall metabolic health .
Transport and Distribution
Within cells and tissues, C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects . The compound’s distribution is crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylamine hydrochloride is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby influencing cellular processes and functions .
Propiedades
IUPAC Name |
(7-methoxy-1,3-benzodioxol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8;/h2-3H,4-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBELNQMLIJIGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185295-23-1 | |
| Record name | 1,3-Benzodioxole-5-methanamine, 7-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline](/img/structure/B1389498.png)

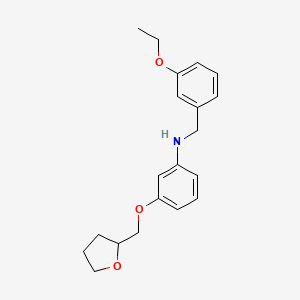

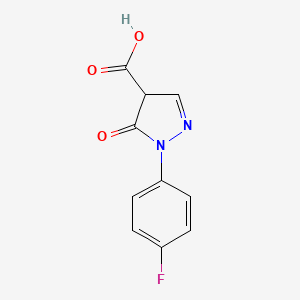
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B1389503.png)


![Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate](/img/structure/B1389506.png)
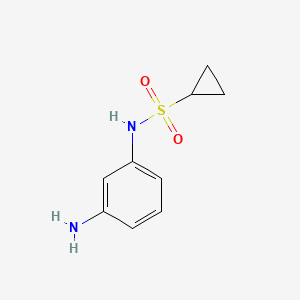
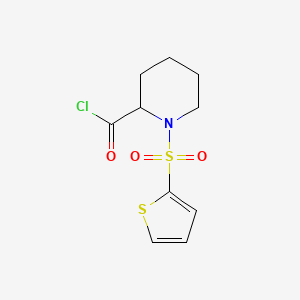

![Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1389517.png)
